molecular formula C22H20ClN3O4S2 B2838469 N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207049-61-3

N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2838469
CAS RN: 1207049-61-3
M. Wt: 489.99
InChI Key: PEDIWWDALTYHLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chloro-methoxyphenyl group, a dimethylphenyl group, an oxadiazole ring, and a methylthiophene sulfonamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the aromatic phenyl groups could potentially make the compound planar, or nearly so. The electron-withdrawing chloro and methoxy groups could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could allow it to participate in pi-pi stacking interactions .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research has delved into synthesizing sulfonamide derivatives and their structures, showcasing the compound's role in chemical synthesis. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence demonstrate the compound's utility in creating materials with unique properties like chemiluminescence (Watanabe et al., 2010)[https://consensus.app/papers/synthesis-sulfanyl-sulfinyl-sulfonylsubstituted-watanabe/7a5740ec00345be898ab34940e724545/?utm_source=chatgpt].

Biological Activity

Some studies have explored the biological activities of related sulfonamide compounds, highlighting their potential in medicinal chemistry. For example, the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity indicate their significance in developing new therapeutic agents (Ozgun et al., 2019)[https://consensus.app/papers/synthesis-bioactivities-pyrazoline-benzensulfonamides-ozgun/0e366106d41e53839dbcfdeb79e72edc/?utm_source=chatgpt].

Theoretical Studies

Theoretical investigations, including molecular docking and Density Functional Theory (DFT) calculations, have been applied to sulfonamide derivatives. These studies provide insights into the molecular interactions and potential applications of these compounds in designing inhibitors against specific targets, as seen in the synthesis, crystal structure, and theoretical investigations of sulfonamide compounds for potential cancer inhibition (Kamaraj et al., 2021)[https://consensus.app/papers/synthesis-crystal-structure-theoretical-investigations-kamaraj/507a092120fd5aa99672de3fcaf49094/?utm_source=chatgpt].

Environmental and Microbial Applications

Research has also extended to environmental sciences, where the biodesulfurization capabilities of specific bacteria strains have been explored. For example, the biodesulfurization of dibenzothiophene by a newly isolated Rhodococcus erythropolis strain demonstrates the environmental applications of microbial processes in reducing sulfur content in fossil fuels (Davoodi-Dehaghani et al., 2010)[https://consensus.app/papers/biodesulfurization-dibenzothiophene-newly-isolated-davoodidehaghani/62295f9b4a245a7a9f0d89b126187366/?utm_source=chatgpt].

Future Directions

The study and application of this compound could be a promising area for future research. Potential directions could include exploring its synthesis and reactivity, investigating its physical and chemical properties, and studying its biological activity .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-13-5-6-15(11-14(13)2)21-24-22(30-25-21)20-19(9-10-31-20)32(27,28)26(3)16-7-8-18(29-4)17(23)12-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDIWWDALTYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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